molecular formula C33H38O6 B1173718 Deoxymorellin CAS No. 1064-34-2

Deoxymorellin

Cat. No.: B1173718
CAS No.: 1064-34-2
M. Wt: 530.6 g/mol
InChI Key:
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Description

Deoxymorellin is a natural product belonging to the anthraquinone family. It is known for its complex structure and significant biological activities. The compound has the molecular formula C33H38O6 and a molecular weight of 530.66 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxymorellin can be synthesized through several synthetic routes, often involving the use of natural precursors. The synthesis typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require specific solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound is generally based on the extraction from natural sources, followed by purification processes. The extraction involves the use of organic solvents, and the purification is achieved through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Deoxymorellin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Deoxymorellin has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Deoxymorellin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Deoxymorellin is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

  • Gaudichaudic acid (CAS#887923-46-8)
  • Morellic acid (CAS#5304-71-2)
  • Isomorellic acid (CAS#5262-69-1)
  • Isomorellinol (CAS#149655-53-8)

These compounds share structural similarities with this compound but differ in certain functional groups and biological properties .

This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

12-hydroxy-8,8,21,21-tetramethyl-5,19-bis(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38O6/c1-17(2)9-10-21-27-20(12-13-30(5,6)37-27)25(34)24-26(35)22-15-19-16-23-31(7,8)39-32(29(19)36,14-11-18(3)4)33(22,23)38-28(21)24/h9,11-13,15,19,23,34H,10,14,16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQQLPACAVHZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of Deoxymorellin and what is its significance in the context of the research on Garcinia urophylla?

A1: While the provided research abstract doesn't explicitly detail the structure of this compound, it identifies a new compound named "nor-deoxymorellin" (59) []. This compound is described as a "caged structure xanthonoid" due to a hydroxyl group at C-7 []. The presence of this novel structure suggests that this compound itself likely belongs to the xanthonoid class of compounds, which are known for their diverse biological activities. Further investigation into the precise structure of this compound and its relationship to nor-deoxymorellin is crucial for understanding its potential cytotoxic mechanism.

Q2: The research highlights the cytotoxic activity of several compounds isolated from Garcinia urophylla. How does the potency of this compound compare to other identified compounds?

A2: The research states that nor-deoxymorellin (59) demonstrated an IC50 of 25.0 ± 4.9 µg/mL against MCF-7 cells []. This indicates moderate cytotoxic activity compared to other isolated compounds, like 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)xanthone (63), which exhibited an IC50 of 2.0 ± 0.5 µg/mL []. This difference in potency highlights the impact of structural variations within the xanthonoid family on cytotoxic activity. Further research is needed to elucidate the specific structural features of this compound that contribute to its cytotoxic activity and explore potential structure-activity relationships.

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